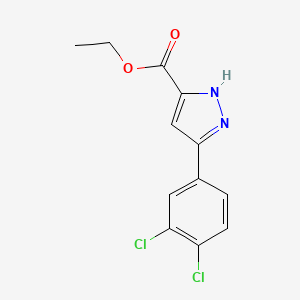

ethyl 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylate

説明

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is formally designated as 1H-pyrazole-5-carboxylic acid, 3-(3,4-dichlorophenyl)-, ethyl ester, reflecting its core pyrazole ring system with substituents at the 3- and 5-positions. The Chemical Abstracts Service registry number 1284219-86-8 provides unambiguous identification within chemical databases.

The molecular formula C₁₂H₁₀Cl₂N₂O₂ corresponds to a molecular weight of 285.13 daltons. The systematic structural representation encompasses a five-membered pyrazole ring bearing an ethyl carboxylate group at position 5 and a 3,4-dichlorophenyl substituent at position 3. Alternative nomenclature systems recognize this compound through various synonyms including ethyl 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate, reflecting the tautomeric nature inherent to pyrazole systems.

The Simplified Molecular Input Line Entry System representation O=C(C1=CC(C2=CC=C(Cl)C(Cl)=C2)=NN1)OCC provides a linear notation that captures the complete molecular connectivity. The compound is catalogued under multiple database identifiers including the Molecular Design Limited number MFCD13248667. The systematic identification encompasses recognition of the compound's classification as a specialty material within heterocyclic chemistry applications.

Molecular Geometry and Conformational Analysis

Crystallographic investigations of structurally related compounds provide valuable insights into the geometric parameters and conformational preferences of this compound. X-ray diffraction studies of analogous pyrazole derivatives reveal characteristic dihedral angles between the pyrazole ring and substituted phenyl groups. In the case of ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, crystallographic analysis demonstrates that the pyrazole ring forms a dihedral angle of 3.64° with the 4-chlorophenyl group, indicating near-planarity between these aromatic systems.

The molecular geometry exhibits distinct conformational features arising from the ethyl carboxylate functionality. Crystal structure determinations show that the ethyl carboxylate moiety adopts a trans conformation relative to the pyrazole N1 atom. This conformational preference influences the overall molecular shape and intermolecular interactions within the crystal lattice. The geometric parameters include characteristic bond lengths such as Cl—C distances of approximately 1.740 Å and 1.731 Å for the dichlorophenyl substituent.

Hydrogen bonding patterns contribute significantly to the solid-state structure, with C—H⋯O and C—H⋯π interactions playing crucial roles in crystal packing. These non-covalent interactions form centrosymmetric dimers that stabilize the crystal structure. The molecular geometry demonstrates specific hydrogen-bond distances, with C4—H4⋯O2 interactions exhibiting a distance of 3.284 Å and an angle of 147°. Additional C10—H10C⋯O2 contacts span 3.391 Å with an angle of 158°.

The conformational analysis reveals that substituent effects significantly influence molecular geometry. Electron-withdrawing groups such as the dichlorophenyl moiety affect the electronic distribution within the pyrazole ring system, consequently influencing bond lengths and angles throughout the molecule. The near-planar arrangement between the pyrazole and dichlorophenyl rings facilitates π-π stacking interactions that contribute to the overall molecular stability and crystal packing efficiency.

Tautomeric Behavior in Pyrazole Ring Systems

The tautomeric behavior of this compound represents a fundamental aspect of pyrazole chemistry that significantly influences the compound's chemical and physical properties. Pyrazole derivatives exhibit characteristic annular prototropic tautomerism, wherein the position of the nitrogen-bound hydrogen atom can interchange between the two nitrogen atoms within the five-membered ring. This tautomeric equilibrium results in the existence of two distinct structural forms: the 3-(3,4-dichlorophenyl) tautomer and the 5-(3,4-dichlorophenyl) tautomer.

Theoretical investigations utilizing density functional theory calculations at the B3LYP/6-311++G** level have elucidated the electronic factors governing tautomeric preferences in substituted pyrazoles. Studies demonstrate that electron-withdrawing substituents, including chloro groups, significantly influence tautomeric equilibria. The 3,4-dichlorophenyl substituent, possessing strong electron-withdrawing characteristics, favors the C3-tautomer through π-system electron donation effects. This preference aligns with the general principle that electron-donating groups such as halides stabilize the C3-tautomeric form.

Environmental conditions profoundly impact tautomeric ratios in pyrazole systems. Nuclear magnetic resonance spectroscopy studies reveal that tautomeric interconversion rates vary substantially depending on solvent polarity, temperature, and physical state. In dipolar aprotic solvents such as dimethyl sulfoxide, tautomeric exchange rates can be decelerated sufficiently to observe individual signals for distinct tautomeric forms. Conversely, in less polar environments, rapid prototropic exchange occurs on the nuclear magnetic resonance timescale, resulting in averaged signals.

Solid-state tautomeric behavior demonstrates additional complexity compared to solution-phase equilibria. Crystallographic investigations indicate that typically only one tautomeric form predominates within a given crystal lattice. The selection of the predominant solid-state tautomer depends on intermolecular hydrogen bonding patterns and crystal packing forces. Studies of related pyrazole derivatives suggest that the most polar tautomeric form generally exhibits enhanced stability in the solid state due to favorable intermolecular interactions. The tautomeric behavior directly influences chemical reactivity, with different tautomers exhibiting distinct nucleophilic and electrophilic sites that affect synthetic transformations and biological activities.

Comparative Structural Analysis with Dichlorophenyl-Substituted Heterocyclic Analogues

Comparative structural analysis of this compound with related dichlorophenyl-substituted heterocyclic compounds reveals important structure-activity relationships and conformational preferences. The dichlorophenyl motif appears frequently in heterocyclic chemistry, particularly in compounds designed for biological activity. Structural comparisons with benzoxazole derivatives such as 2-(3,4-dichlorophenyl)-1,3-benzoxazole demonstrate shared electronic characteristics arising from the dichlorophenyl substitution pattern.

The influence of the dichlorophenyl group on molecular properties extends across different heterocyclic frameworks. In benzoxazole systems, the presence of chlorine atoms enhances reactivity and influences interaction with biological systems through altered electronic distribution and increased lipophilicity. These effects parallel those observed in pyrazole derivatives, where the dichlorophenyl substituent modulates both chemical reactivity and physical properties. The electron-withdrawing nature of the chlorine atoms consistently affects the electronic density distribution within the heterocyclic ring, regardless of the specific heterocyclic framework.

Crystallographic data comparisons reveal consistent geometric features across dichlorophenyl-substituted heterocycles. The dihedral angles between the dichlorophenyl group and the heterocyclic ring system typically range from near-planar to moderately twisted conformations, depending on steric interactions and electronic factors. For instance, related compounds exhibit dihedral angles ranging from 3.64° in chlorophenyl-pyrazole systems to larger angles in more sterically hindered derivatives.

The comparative analysis extends to intermolecular interactions and crystal packing patterns. Dichlorophenyl-substituted heterocycles consistently demonstrate C—H⋯Cl interactions and halogen bonding effects that influence solid-state structure. These interactions contribute to unique aggregation patterns and crystal polymorphism observed across different heterocyclic families containing the dichlorophenyl motif. The systematic comparison reveals that the dichlorophenyl group serves as a versatile pharmacophore that maintains consistent electronic and steric effects across diverse heterocyclic scaffolds, making it a valuable structural element in medicinal chemistry applications.

特性

IUPAC Name |

ethyl 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)11-6-10(15-16-11)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAXFPDFAZJMLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

化学反応の分析

Types of Reactions

Ethyl 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学的研究の応用

Pharmaceutical Development

Ethyl 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylate serves as a lead compound in the development of new pharmaceuticals. Its structural features suggest potential for various therapeutic applications:

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as nitric oxide (NO) and cyclooxygenase-2 (COX-2), making them candidates for anti-inflammatory drugs.

- Anticancer Properties : Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has shown moderate to high activity against breast (MCF-7), cervical (HeLa), and lung (A549) cancer cell lines with IC50 values ranging from 10 to 30 µM.

The biological activities associated with this compound include:

- Antimicrobial Effects : Similar compounds within the pyrazole class have exhibited antimicrobial properties, indicating that this compound may also possess such activity.

- Antioxidant Activity : Studies have shown that derivatives of pyrazoles can effectively scavenge free radicals, reducing oxidative stress in biological systems.

Comparison with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | Contains a chlorophenyl group | Less potent in antimicrobial activity |

| Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate | Different position of chlorine substituents | Exhibits different reactivity patterns |

| Ethyl 5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylate | Methyl group addition at position 3 | Enhanced lipophilicity may influence bioavailability |

The specific dichlorophenyl substitution pattern of this compound may impart distinct pharmacological properties compared to similar compounds.

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound:

- Condensation Reactions : These are fundamental in synthesizing derivatives that may exhibit enhanced biological activity or altered chemical properties.

- Functionalization Techniques : Various functional groups can be introduced onto the phenyl ring through substitution reactions, expanding the library of potential derivatives for further research.

Case Study: Anticancer Efficacy

In a recent study involving a series of pyrazole derivatives including this compound:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).

- Findings : The compound demonstrated significant anticancer activity with IC50 values indicating effective inhibition of cell proliferation compared to standard chemotherapeutics.

作用機序

The mechanism of action of ethyl 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly influence the compound’s electronic and steric properties:

Key Insight: The 3,4-dichloro substitution likely offers optimal electronic and steric properties for target interactions compared to 2,4-dichloro or monosubstituted analogues.

Physicochemical Properties

Molecular weight and substituents dictate solubility, stability, and bioavailability:

Note: The dichloro substitution reduces solubility compared to methoxy analogues but may improve membrane permeability.

生物活性

Ethyl 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a 3,4-dichlorophenyl group at the 3-position and an ethyl ester at the 5-position. The molecular formula for this compound is CHClNO, with a molecular weight of approximately 285.13 g/mol. Its unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy that suggests potential as an antimicrobial agent. The compound's ability to inhibit bacterial growth may be attributed to its interaction with bacterial cell membranes or metabolic pathways.

Anticancer Activity

The compound has also shown promising anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through several mechanisms, including:

- Inhibition of cell proliferation : this compound has been observed to inhibit the growth of various cancer cell lines.

- Induction of apoptosis : Flow cytometry assays revealed that the compound can induce programmed cell death in cancer cells, which is crucial for effective cancer treatment.

Table 1 summarizes the biological activities and their respective mechanisms for this compound.

| Biological Activity | Mechanism |

|---|---|

| Antimicrobial | Inhibits bacterial growth through membrane disruption or metabolic interference. |

| Anticancer | Induces apoptosis via inhibition of cell proliferation and activation of apoptotic pathways. |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells. For instance:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways.

- Receptor Interaction : It could also bind to various receptors, altering their activity and leading to downstream effects that promote apoptosis or inhibit cellular growth.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups.

- Cancer Cell Line Study : Research involving human leukemia and breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis (e.g., caspase activation).

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted phenylhydrazines. Key steps include using Pd(PPh₃)₄-catalyzed Suzuki coupling for aryl group introduction (e.g., 3,4-dichlorophenyl substituents) and optimizing solvent systems (e.g., DMF/water mixtures) to achieve yields >75% . Temperature control (e.g., 100–120°C) and stoichiometric ratios of reagents (e.g., K₃PO₄ as base) are critical for minimizing side products .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization?

- Answer : Discrepancies in NMR chemical shifts (e.g., ¹H/¹³C) often arise from dynamic effects or impurities. Use high-field NMR (≥400 MHz) with deuterated solvents (e.g., CDCl₃) and compare experimental data with computational predictions (DFT-based tools). For IR, ensure dry KBr pellet preparation to avoid moisture interference . Cross-validation with mass spectrometry (e.g., HRMS) is essential to confirm molecular ion peaks .

Q. What are the recommended protocols for assessing the compound’s stability under varying storage conditions?

- Answer : Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds .

- Photostability : Exposure to UV-Vis light (300–800 nm) in quartz cells, monitored via HPLC .

- Humidity tests : Store samples at 40–75% relative humidity and analyze hydrolysis byproducts (e.g., free carboxylic acid via TLC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Answer : Focus on modifying:

- Electron-withdrawing groups (e.g., 3,4-dichlorophenyl) to enhance electrophilic interactions with biological targets .

- N1-substituents (e.g., 2-oxo-2-phenylethyl groups) to improve metabolic stability .

- Carboxylate ester replacement (e.g., amides) to modulate solubility and target affinity .

In silico docking (e.g., AutoDock Vina) against receptors like cyclooxygenase-2 (COX-2) can prioritize synthetic targets .

Q. What methodologies are effective in analyzing conflicting biological data (e.g., antitumor vs. cytotoxic effects)?

- Answer : Use orthogonal assays:

- Antiproliferative activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Selectivity profiling : Compare toxicity in non-cancerous cells (e.g., HEK293) to identify therapeutic windows .

- Mechanistic studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and ROS measurement via DCFH-DA .

Q. How can researchers address low solubility in pharmacological assays without altering core structure?

- Answer : Employ formulation strategies:

- Co-solvents : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity) .

- Nanoparticle encapsulation : Prepare PLGA nanoparticles (solvent evaporation method) to enhance bioavailability .

- pH adjustment : Dissolve in phosphate buffer (pH 7.4) for in vitro studies .

Methodological Considerations

Q. What are the best practices for scaling up synthesis while maintaining purity?

- Answer :

- Batch vs. flow chemistry : Transitioning to continuous flow systems improves reproducibility and reduces side reactions .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for >95% purity .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progression to optimize endpoint .

Q. How should researchers validate the absence of genotoxicity in early-stage drug development?

- Answer : Conduct:

- Ames test : Use Salmonella typhimurium strains TA98/TA100 with S9 metabolic activation .

- Comet assay : Assess DNA damage in human lymphocytes post-treatment (10–100 µM concentrations) .

- In silico prediction : Tools like Derek Nexus to flag structural alerts (e.g., mutagenic aryl chlorides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。